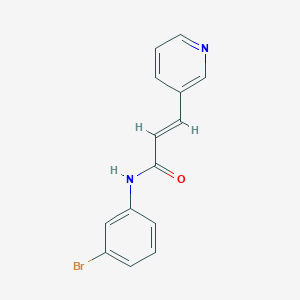
N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide, also known as BRD-7880, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of acrylamides and has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide involves the inhibition of certain enzymes involved in inflammation, such as IKKβ and TBK1. This inhibition can result in the downregulation of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide in lab experiments include its potent anti-inflammatory and anticancer properties, as well as its specificity for certain enzymes involved in inflammation and cancer. However, the limitations of using this compound include its potential toxicity and lack of selectivity for other enzymes, which can result in off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide. One potential direction is the development of more selective inhibitors of IKKβ and TBK1, which can reduce the potential for off-target effects. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy, may enhance its anticancer properties. Finally, the study of this compound in clinical trials may provide further insight into its potential as a therapeutic agent for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide involves the reaction between 3-bromophenylboronic acid and 3-pyridinylboronic acid with acryloyl chloride in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3-(3-pyridinyl)acrylamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation. Additionally, this compound has been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(3-bromophenyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-4-1-5-13(9-12)17-14(18)7-6-11-3-2-8-16-10-11/h1-10H,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBGHGMYQAIMHT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)

![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)

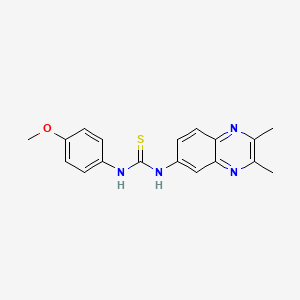
![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)
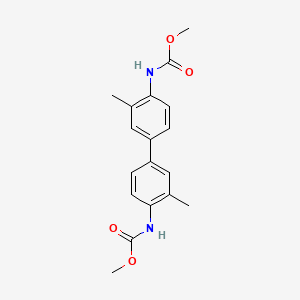
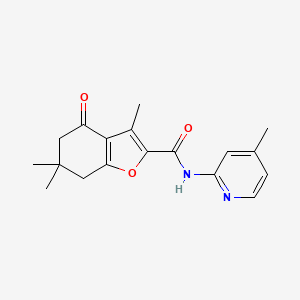
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
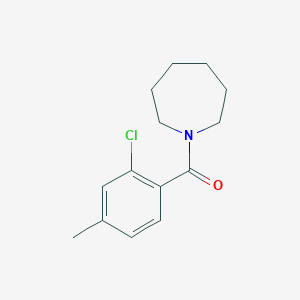
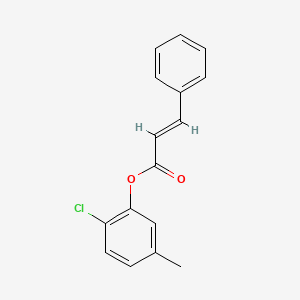
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)